5-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and guanidine.
Substitution with Methoxyphenyl Groups: The core structure is then subjected to substitution reactions to introduce the methoxyphenyl groups.
Final Amination Step:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of various substituents at the aromatic rings.
Scientific Research Applications
5-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Material Science: It is explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of signaling pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine
- 5-(4-chlorophenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine
Uniqueness
5-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are crucial.
Properties
CAS No. |
1031990-67-6 |
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Molecular Formula |
C21H19N3O2S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H19N3O2S/c1-25-16-9-7-14(8-10-16)17-12-27-21-19(17)20(23-13-24-21)22-11-15-5-3-4-6-18(15)26-2/h3-10,12-13H,11H2,1-2H3,(H,22,23,24) |
InChI Key |
SRLTYOUZNCCMBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
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